5-(Ethoxycarbonyl)furan-2-carboxylic acid
CAS No.: 32933-01-0
Cat. No.: VC4035151
Molecular Formula: C8H8O5
Molecular Weight: 184.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32933-01-0 |
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Molecular Formula | C8H8O5 |
Molecular Weight | 184.15 g/mol |
IUPAC Name | 5-ethoxycarbonylfuran-2-carboxylic acid |
Standard InChI | InChI=1S/C8H8O5/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) |
Standard InChI Key | SMMNUDQGZVFDTO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(O1)C(=O)O |
Canonical SMILES | CCOC(=O)C1=CC=C(O1)C(=O)O |
Introduction
Structural and Molecular Characteristics
5-(Ethoxycarbonyl)furan-2-carboxylic acid belongs to the furan carboxylate family, featuring a five-membered aromatic furan ring substituted at the 2- and 5-positions with carboxylic acid and ethoxycarbonyl groups, respectively. The IUPAC name, 5-ethoxycarbonylfuran-2-carboxylic acid, reflects this substitution pattern. Key structural identifiers include:
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SMILES Notation:
CCOC(=O)C1=CC=C(O1)C(=O)O
The compound’s planar furan ring and electron-withdrawing substituents contribute to its reactivity in electrophilic substitution and condensation reactions, making it a valuable intermediate in heterocyclic synthesis .
Synthesis and Reaction Methodology
Synthetic Route
A high-yield synthesis of 5-(ethoxycarbonyl)furan-2-carboxylic acid (95%) is achieved through alkaline hydrolysis of a precursor furan derivative. The procedure involves:
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Reagents:
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Procedure:
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The precursor is dissolved in dry ethanol under a nitrogen atmosphere.
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A solution of NaOH in ethanol is added dropwise over 20 minutes.
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The mixture is stirred at ambient temperature for 18 hours.
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Post-reaction workup includes concentration, aqueous extraction, acidification with HCl, and filtration to isolate the product as an off-white solid .
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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NMR (500 MHz, DMSO-):
1.36 (t, , 3H, CH),
4.42 (q, , 2H, OCH),
7.22 (d, , 1H, furan-H),
7.28 (d, , 1H, furan-H) . -
NMR (125 MHz, DMSO-):
14.5 (CH),
62.1 (OCH),
117.6, 118.3 (furan-C),
147.5, 160.0 (C=O groups) .
Mass Spectrometry:
Physicochemical Properties
The compound exhibits moderate thermal stability, with decomposition observed above 200°C . Its low vapor pressure suggests limited volatility under ambient conditions, favoring its use in solution-phase reactions.
Applications in Research and Industry
Pharmaceutical Intermediates
The furan core is a common motif in bioactive molecules. 5-(Ethoxycarbonyl)furan-2-carboxylic acid serves as a precursor in the synthesis of:
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Antimicrobial agents: Functionalization of the carboxylic acid group enables coupling with amines to form amide derivatives .
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Kinase inhibitors: Ethoxycarbonyl groups participate in Huisgen cycloadditions to generate triazole-containing scaffolds .
Material Science
The compound’s conjugated system has been explored in:
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